molecular formula C17H17N3O B4619909 N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide

Cat. No. B4619909
M. Wt: 279.34 g/mol
InChI Key: MQUWQJOOMSMNHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide has been widely studied. For instance, the protonation of benzimidazole derivatives in aqueous acids was explored using spectrophotometric methods, revealing two protonation processes involving the benzimidazole part and the amide group, with the effect of chemical structure on ionization constants discussed and correlated with antimicrobial activity (Perisic-Janjic et al., 2000).

Molecular Structure Analysis

The molecular structure has been determined through various methods, including X-ray diffraction for compounds similar to N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide. For example, the structure of a related compound was elucidated, providing insights into its crystal system and intermolecular hydrogen bonds (Raouafi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving benzimidazole derivatives are diverse. For instance, the thermolysis of N-phenylbenzamide oximes leads to benzimidazoles among other products, indicating a complex reaction pathway and the potential for various chemical modifications (Gaber et al., 2011).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility and thermal stability, are crucial for their potential applications. For example, novel aromatic polyimides based on benzimidazole units showed significant solubility and thermal stability, highlighting the influence of the benzimidazole structure on these properties (Butt et al., 2005).

Scientific Research Applications

Synthesis and Polymer Applications

Benzimidazole derivatives are synthesized for various applications, including the development of novel aromatic polyimides with potential uses in advanced materials. These polymers are known for their solubility in organic solvents and thermal stability, making them suitable for high-performance applications. For instance, Butt et al. (2005) synthesized new diamines and polymerized them with various dianhydrides to create polyimides with inherent viscosities suitable for high-performance materials, demonstrating solubility in organic solvents and thermal stability with degradation temperatures ranging from 240°C to 550°C Butt et al., 2005.

Pharmaceutical and Biological Applications

Benzimidazole compounds exhibit diverse biological activities, including antimicrobial properties and potential as anticancer agents. For example, synthesis and preliminary antimicrobial screening of new benzimidazole heterocycles have shown considerable activity against gram-positive, negative bacteria, and yeast, indicating their potential in pharmaceutical applications Fahmy et al., 2001. Additionally, compounds like carbendazim, a methyl benzimidazole carbamate, have been explored for anticancer activities, showing inhibition of cancer cell proliferation by affecting microtubule dynamics Yenjerla et al., 2009.

Agricultural Applications

In agriculture, benzimidazole derivatives like carbendazim and tebuconazole are utilized for the prevention and control of fungal diseases. These compounds have been formulated into solid lipid nanoparticles and polymeric nanocapsules to improve their release profiles, reduce environmental toxicity, and enhance efficiency in plant protection Campos et al., 2015.

Corrosion Inhibition

Benzimidazole and its derivatives are also investigated for their corrosion inhibition properties. Theoretical studies using Density Functional Theory (DFT) have provided insights into the potential action of these compounds as corrosion inhibitors, which is crucial for protecting metals in acidic environments Obot et al., 2010.

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-7-3-4-8-13(11)17(21)18-12(2)16-19-14-9-5-6-10-15(14)20-16/h3-10,12H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUWQJOOMSMNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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